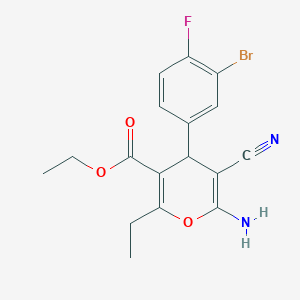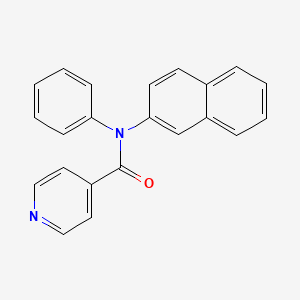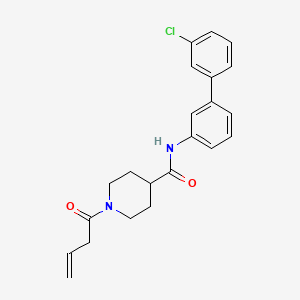
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, also known as BRD0705, is a novel small molecule that has garnered significant attention in recent years due to its potential therapeutic applications. This compound has been identified as a potent inhibitor of a specific protein target, which makes it a promising candidate for the development of new drugs to treat various diseases.
Mécanisme D'action
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate works by inhibiting a specific protein target known as bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the regulation of gene expression. By inhibiting BRD4, ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can prevent the expression of genes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is its potency as an inhibitor of BRD4. This makes it a valuable tool for studying the role of BRD4 in disease development and progression. However, one of the limitations of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is its specificity for BRD4. This means that it may not be effective against diseases that are not directly related to BRD4.
Orientations Futures
There are several future directions for the study of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate. One area of research is the development of new drugs based on the structure of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate. These drugs could be optimized to have improved potency and selectivity for specific disease targets. Additionally, further research is needed to determine the long-term safety and efficacy of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate in humans. Finally, the role of BRD4 in various diseases needs to be further studied to identify new therapeutic targets for the development of novel drugs.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate involves a multi-step process that begins with the reaction of ethyl cyanoacetate with 3-bromo-4-fluoroaniline in the presence of a base to yield ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate. The product is then purified by column chromatography to obtain the final compound. The synthesis method has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of a specific protein target, which makes it a promising candidate for the development of new drugs to treat various diseases. This compound has been shown to have anti-cancer properties, and it has been studied as a potential treatment for breast cancer, lung cancer, and leukemia. Additionally, ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c1-3-13-15(17(22)23-4-2)14(10(8-20)16(21)24-13)9-5-6-12(19)11(18)7-9/h5-7,14H,3-4,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLQYTORJDLISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)

![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)